molecular formula C18H18N2O3 B167541 5-Benzyloxy-DL-tryptophan CAS No. 1956-25-8

5-Benzyloxy-DL-tryptophan

Cat. No.: B167541
CAS No.: 1956-25-8
M. Wt: 310.3 g/mol
InChI Key: DFGNDJBYANKHIO-UHFFFAOYSA-N
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Description

5-Benzyloxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. This compound is characterized by the presence of a benzyloxy group attached to the indole ring of tryptophan. It is known for its crystalline form and light yellow color . The molecular formula of this compound is C18H18N2O3, and it has a molecular weight of 310.35 g/mol .

Scientific Research Applications

5-Benzyloxy-DL-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

5-Benzyloxy-DL-tryptophan primarily targets serotonin receptor cells in the intestine . These receptors play a crucial role in regulating intestinal motility, which is the contraction of the muscles in the gastrointestinal tract.

Mode of Action

The compound interacts with its target by binding to the serotonin receptor cells. This binding leads to an increase in extracellular Ca2+ , which is a key player in the contraction of smooth muscle cells . This interaction and the resulting changes promote intestinal motility.

Biochemical Pathways

This compound is involved in the biosynthesis of serotonin , a neurotransmitter that contributes to feelings of well-being and happiness . It is formed by the hydrolysis of L-tryptophan by hydrochloric acid, leading to an increase in extracellular Ca2+ and the production of reaction products .

Pharmacokinetics

Its role as a precursor in the biosynthesis of serotonin suggests that it may be absorbed and distributed in the body where it can exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in extracellular Ca2+ and the promotion of intestinal motility . In addition, it has been shown to have physiological effects as a tryptophan metabolite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature, preferably in a cool and dark place, and under inert gas . It is also sensitive to light and air .

Safety and Hazards

When handling 5-Benzyloxy-DL-tryptophan, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Biochemical Analysis

Biochemical Properties

5-Benzyloxy-DL-tryptophan plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It is formed by the hydrolysis of L-tryptophan by hydrochloric acid, leading to an increase in extracellular calcium ions and the production of reaction products . This compound interacts with several enzymes and proteins, including tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. Additionally, this compound has been found to bind to serotonin receptor cells in the intestine, promoting intestinal motility .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by increasing extracellular calcium ions, which can affect cell signaling pathways and gene expression. This compound is also involved in the biosynthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite . The presence of this compound in cells can lead to changes in cellular metabolism, particularly in the production of serotonin and other tryptophan metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to serotonin receptor cells in the intestine, leading to an increase in calcium ions and promoting intestinal motility . Additionally, this compound acts as a precursor for the biosynthesis of serotonin, interacting with tryptophan hydroxylase to produce this important neurotransmitter . This compound may also influence gene expression by affecting the levels of serotonin and other tryptophan metabolites in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability and degradation can be influenced by factors such as temperature and light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the production of serotonin and other tryptophan metabolites . These effects may vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased production of serotonin and other tryptophan metabolites, while lower doses may have more subtle effects . At high doses, this compound may also cause toxic or adverse effects, such as changes in calcium ion levels and alterations in cellular metabolism . These dosage effects are important considerations for researchers studying the physiological and biochemical properties of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of serotonin and other tryptophan metabolites. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are critical for the conversion of tryptophan to serotonin and other bioactive compounds . This compound can also affect metabolic flux and metabolite levels, particularly in the production of serotonin and other neurotransmitters .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is important for its role in biochemical reactions and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride to achieve the benzyloxy substitution . The reaction is usually carried out in an organic solvent like dimethylformamide under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxy-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tryptophan derivatives, which can be further utilized in different chemical and biological applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyloxy group, which significantly alters its chemical and biological properties compared to other tryptophan derivatives. This modification enhances its potential as a research tool and therapeutic agent .

Properties

IUPAC Name

2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNDJBYANKHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-25-8, 6383-70-6
Record name 5-(Phenylmethoxy)tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyloxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyloxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1956-25-8
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Record name 5-benzyloxy-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the optical resolution of 5-hydroxy-DL-tryptophan?

A1: The abstract describes a novel method for resolving 5-hydroxy-DL-tryptophan into its individual enantiomers (L- and D-forms). [] This is significant because enantiomers, despite having the same molecular formula, can exhibit different biological activities. Separating the racemic mixture allows for the isolation and study of the specific enantiomer with desired properties, which is crucial for pharmaceutical applications.

Q2: How does the described method achieve optical resolution of 5-Benzyloxy-DL-tryptophan?

A2: The method utilizes the diastereomeric salt formation strategy. [] It involves reacting N-Benzyloxycarbonyl-5-benzyloxy-DL-tryptophan with chiral bases, quinidine and quinine. These bases preferentially react with one enantiomer over the other, forming salts with different solubilities. This difference in solubility allows for the separation and isolation of the L- and D-enantiomers of this compound.

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